4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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Overview
Description
4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide is a complex organic compound with a molecular formula of C27H24N2O4S . This compound is notable for its unique structure, which includes a pyridine ring, a chromenyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the chromenyl intermediate, which is then reacted with a pyridine derivative under specific conditions to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromenyl or pyridine rings .
Scientific Research Applications
4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide is unique due to its combination of a chromenyl group and a pyridine ring . Similar compounds include other pyridine derivatives and chromenyl-containing molecules, which may have different biological activities and chemical properties . The presence of the sulfanyl group in this compound also distinguishes it from other related molecules .
Properties
Molecular Formula |
C25H20N2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H20N2O4S/c1-15-12-16(2)26-24(22(15)23(29)27-18-9-4-3-5-10-18)32-14-20(28)19-13-17-8-6-7-11-21(17)31-25(19)30/h3-13H,14H2,1-2H3,(H,27,29) |
InChI Key |
SIXBQROGBPOMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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